molecular formula C18H20N6O3 B2618976 8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921811-09-8

8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2618976
CAS No.: 921811-09-8
M. Wt: 368.397
InChI Key: HKVNHEITLAPBFP-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a triazole ring, and substituted with ethoxyphenyl, methyl, and propan-2-yl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a purine derivative, followed by the introduction of the triazole ring through cyclization reactions. The ethoxyphenyl, methyl, and propan-2-yl groups are then introduced via substitution reactions using suitable reagents and catalysts. Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione can be compared with other purine and triazole derivatives. Similar compounds include:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.

    Purine derivatives: Compounds like caffeine and theobromine, which also contain the purine core, can be compared in terms of their chemical properties and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-5-27-12-8-6-11(7-9-12)14-20-21-17-23(10(2)3)13-15(25)19-18(26)22(4)16(13)24(14)17/h6-10H,5H2,1-4H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVNHEITLAPBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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